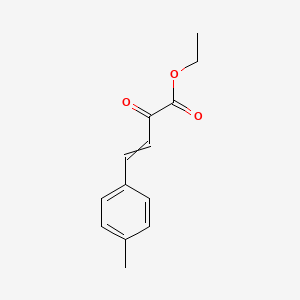![molecular formula C21H37FN2 B14212297 N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627523-43-7](/img/structure/B14212297.png)
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a long undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with undecyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted aromatic compounds.
Applications De Recherche Scientifique
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mécanisme D'action
The mechanism of action of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The undecyl chain may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 2-Fluoroisobutyrfentanyl
Uniqueness
N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a fluorophenyl group and a long undecyl chain. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific receptor interactions, which may not be present in similar compounds .
Propriétés
Numéro CAS |
627523-43-7 |
|---|---|
Formule moléculaire |
C21H37FN2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
N'-[2-(2-fluorophenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H37FN2/c1-2-3-4-5-6-7-8-9-12-16-23-18-19-24-17-15-20-13-10-11-14-21(20)22/h10-11,13-14,23-24H,2-9,12,15-19H2,1H3 |
Clé InChI |
VPUQTYZUFCBNAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
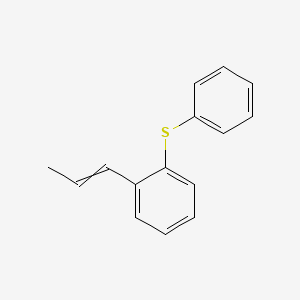
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)

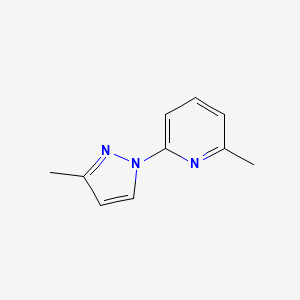
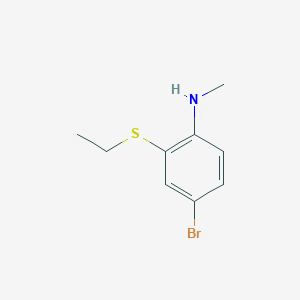
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
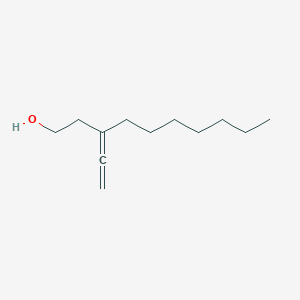
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
